1-cyclopropyl-3-[3-[(cyclopropylcarbamoylamino)methyl]-3,5,5-trimethylcyclohexyl]urea
Overview
Description
1-cyclopropyl-3-[3-[(cyclopropylcarbamoylamino)methyl]-3,5,5-trimethylcyclohexyl]urea is a complex organic compound with a unique structure that includes cyclopropyl and urea functional groups
Preparation Methods
The synthesis of 1-cyclopropyl-3-[3-[(cyclopropylcarbamoylamino)methyl]-3,5,5-trimethylcyclohexyl]urea involves multiple steps. One common method includes the reaction of cyclopropyl isocyanate with a suitable amine derivative. The reaction conditions typically involve the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at low temperatures to prevent decomposition of the reactants .
Industrial production methods for this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. These methods often require optimization of reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
1-cyclopropyl-3-[3-[(cyclopropylcarbamoylamino)methyl]-3,5,5-trimethylcyclohexyl]urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropyl or urea moieties, leading to the formation of substituted products.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-cyclopropyl-3-[3-[(cyclopropylcarbamoylamino)methyl]-3,5,5-trimethylcyclohexyl]urea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-cyclopropyl-3-[3-[(cyclopropylcarbamoylamino)methyl]-3,5,5-trimethylcyclohexyl]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds to 1-cyclopropyl-3-[3-[(cyclopropylcarbamoylamino)methyl]-3,5,5-trimethylcyclohexyl]urea include other cyclopropyl derivatives and urea-based compounds. These compounds share structural similarities but may differ in their chemical reactivity and biological activities. For example, 1-cyclopropyl-3-[6-(cyclopropylcarbamoylamino)hexyl]urea is another compound with similar functional groups but different applications .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool for researchers in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
1-cyclopropyl-3-[3-[(cyclopropylcarbamoylamino)methyl]-3,5,5-trimethylcyclohexyl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N4O2/c1-17(2)8-14(22-16(24)21-13-6-7-13)9-18(3,10-17)11-19-15(23)20-12-4-5-12/h12-14H,4-11H2,1-3H3,(H2,19,20,23)(H2,21,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRACCYKCKUYBRW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(C1)(C)CNC(=O)NC2CC2)NC(=O)NC3CC3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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